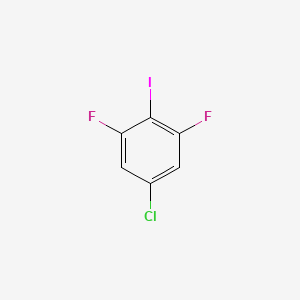

5-Chloro-1,3-difluoro-2-iodobenzene

Description

Significance of Halogenated Aromatic Scaffolds in Synthetic Chemistry

Halogenated aromatic scaffolds are fundamental building blocks in organic synthesis. The carbon-halogen bond provides a reactive handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. nih.govacs.org

The presence of halogens on an aromatic ring significantly influences the molecule's properties. For instance, fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, making fluorinated arenes highly sought after in medicinal chemistry. Chlorine, bromine, and iodine offer different levels of reactivity, allowing for sequential and site-selective functionalization of a polyhalogenated ring. vanderbilt.edu This ability to selectively modify a molecule at different positions is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex target molecules from readily available polyhalogenated precursors. nih.gov

Rationale for Investigating 5-Chloro-1,3-difluoro-2-iodobenzene Reactivity and Synthesis

The specific arrangement of three different halogens—fluorine, chlorine, and iodine—on the benzene (B151609) ring makes this compound a particularly valuable substrate for investigation. The rationale for its study is rooted in the principle of chemoselective functionalization. The carbon-halogen bonds exhibit different strengths and reactivity, typically following the trend C-I < C-Br < C-Cl < C-F. This hierarchy allows for the selective reaction at one halogen site while leaving the others intact for subsequent transformations.

In this compound, the carbon-iodine bond is the most labile and therefore the primary site for cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 2-position. The remaining chloro and fluoro groups are less reactive under typical palladium-catalyzed conditions, providing opportunities for further, more forcing, reaction conditions or different catalytic systems to achieve subsequent functionalization. This makes the compound a versatile building block for creating highly substituted and complex aromatic structures.

Overview of Research Trajectories in Halogenated Benzene Derivatives

Current research in the field of halogenated benzene derivatives is focused on several key areas. A major trajectory is the development of new and more efficient methods for site-selective functionalization. nih.govacs.orgnih.gov This includes the design of novel catalysts and ligands that can differentiate between similar carbon-halogen bonds, even those involving the same halogen at different positions on the aromatic ring. researchgate.net

Another significant area of research is the application of polyhalogenated arenes in the synthesis of advanced materials. Their stability and unique electronic properties make them suitable for creating organic light-emitting diodes (OLEDs), polymers, and other functional materials. labinsights.nl For example, polystyrene, derived from an arene monomer, is a widely used polymer in packaging and insulation due to its stability and heat resistance. labinsights.nl

In medicinal chemistry, the focus remains on utilizing halogenated scaffolds to create new therapeutic agents. The strategic placement of halogens can fine-tune the pharmacological profile of a drug molecule, and researchers continue to explore new ways to incorporate these atoms into bioactive compounds. nih.gov Furthermore, there is a growing interest in understanding the intramolecular interactions between halogen atoms on a benzene ring, as this can influence the conformation and properties of the molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-difluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDYERFJZCTBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Reactivity and Mechanistic Pathways of 5 Chloro 1,3 Difluoro 2 Iodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of 5-Chloro-1,3-difluoro-2-iodobenzene, these reactions primarily exploit the high reactivity of the carbon-iodine (C-I) bond, which is significantly weaker and more susceptible to oxidative addition than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. libretexts.org

Palladium complexes are among the most versatile and widely used catalysts for cross-coupling reactions due to their high efficiency and functional group tolerance. researchgate.netmdpi.com

The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) complex. libretexts.org The reactivity of aryl halides in this step follows the order I > Br > Cl > F. libretexts.org This inherent reactivity difference is the basis for the chemoselective functionalization of the C-I bond in this compound, leaving the C-Cl and C-F bonds intact. This selectivity allows for the precise introduction of various substituents at the 2-position of the benzene (B151609) ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org The reaction of this compound with a boronic acid in the presence of a palladium catalyst and a base would selectively form a new carbon-carbon bond at the position of the iodine atom. libretexts.org

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner. uwindsor.ca Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed selectively at the C-I bond. mdpi.comuwindsor.ca The use of additives like copper(I) iodide can sometimes accelerate these reactions. mdpi.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. mdpi.com The reaction of this compound with an alkene under palladium catalysis would lead to the formation of a substituted alkene, again with high selectivity for the C-I bond. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.org The Sonogashira coupling of this compound with a terminal alkyne provides a direct route to 2-alkynyl-5-chloro-1,3-difluorobenzene derivatives. rsc.org The reaction proceeds under mild conditions and demonstrates high regioselectivity for the less sterically hindered and more reactive C-I bond. rsc.orgnih.gov

| Reaction | Organometallic Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents | Pd(0) catalyst, Base | Forms C(sp²)–C(sp²) bonds selectively at the C-I position. libretexts.org |

| Stille | Organotin Reagents | Pd(0) catalyst, Optional Cu(I) additive | Tolerant of many functional groups, selective for the C-I bond. mdpi.comuwindsor.ca |

| Heck | Alkenes | Pd(0) catalyst, Base | Forms substituted alkenes via C-I bond activation. researchgate.net |

| Sonogashira | Terminal Alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Base | Highly regioselective for the C-I bond, even in the presence of other halogens. libretexts.orgrsc.orgnih.gov |

The scope of palladium-catalyzed cross-coupling reactions with this compound is broad, allowing for the introduction of a wide variety of functional groups.

Organoboron Reagents (Suzuki-Miyaura): A vast array of aryl, heteroaryl, vinyl, and alkyl boronic acids and esters can be used, providing access to a diverse library of biaryl and related compounds. libretexts.org Limitations may arise with highly sterically hindered boronic acids or those bearing certain functional groups that are incompatible with the basic reaction conditions.

Organotin Reagents (Stille): Organostannanes are effective coupling partners, and the reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca A significant limitation is the toxicity of the tin byproducts, which requires careful handling and purification procedures.

Alkenes (Heck): A variety of electron-deficient and electron-rich alkenes can participate in the Heck reaction. mdpi.com The regioselectivity and stereoselectivity of the addition to the alkene can sometimes be a challenge, depending on the specific substrates and reaction conditions.

Terminal Alkynes (Sonogashira): The Sonogashira coupling is generally very reliable for a wide range of terminal alkynes, including those with aryl, alkyl, and silyl (B83357) substituents. libretexts.org A potential limitation is the formation of homocoupled alkyne byproducts (Glaser coupling), which can be minimized by careful control of the reaction conditions, particularly the exclusion of oxygen.

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. nih.gov Nickel-catalyzed reactions can be used for the coupling of aryl iodides with various partners. nih.govscholaris.ca In the case of this compound, nickel catalysis would also be expected to proceed selectively at the C-I bond. scholaris.ca Nickel catalysts have been shown to be effective in reductive cross-coupling reactions, for example, in the synthesis of α-aryl nitriles from aryl iodides and α-chloroesters. scholaris.carsc.org

Copper-mediated coupling reactions, such as the Ullmann condensation, are classic methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com More recently, copper has been used as a catalyst in a variety of cross-coupling reactions. nih.gov For instance, copper-catalyzed difluoromethylation of aryl iodides has been reported, offering a route to introduce the CF₂H group. nih.gov A copper-catalyzed coupling of this compound with a suitable difluoromethylating agent would selectively yield the corresponding 2-difluoromethyl derivative. These reactions often proceed without the intermediacy of aryl radicals. nih.gov

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govacs.org This reaction is known for its high functional group tolerance and reactivity. The coupling of an organozinc reagent with this compound would selectively occur at the C-I bond to form a new carbon-carbon bond. ambeed.comresearchgate.net The preparation of the organozinc reagent from the corresponding organolithium or Grignard reagent is a common strategy. nih.gov

| Reaction | Catalyst/Mediator | Organometallic Partner | Key Features |

|---|---|---|---|

| Nickel-Catalyzed Coupling | Nickel Complexes | Various (e.g., organozincs, α-chloroesters) | Cost-effective alternative to palladium, selective for the C-I bond. nih.govscholaris.ca |

| Copper-Mediated Coupling | Copper Salts/Complexes | Various (e.g., difluoromethylating agents) | Useful for specific transformations like difluoromethylation. mdpi.comnih.gov |

| Negishi Coupling | Palladium or Nickel Complexes | Organozinc Reagents | High functional group tolerance and reactivity at the C-I bond. nih.govambeed.com |

Palladium-Mediated Coupling Reactions (Suzuki-Miyaura, Stille, Heck, Sonogashira)

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) in polyhalogenated benzenes is a cornerstone of modern organic synthesis. The reactivity of this compound in these reactions is dictated by the electronic and steric interplay of its halogen substituents.

Reactivity at Fluorine and Chlorine Positions

The fluorine and chlorine atoms on the benzene ring are potential sites for nucleophilic attack. Generally, in SNAr reactions, the more electronegative halogen, fluorine, is a better leaving group than chlorine, especially when activated by electron-withdrawing groups. However, the specific position of the halogens and the nature of the attacking nucleophile can influence the regioselectivity of the substitution. For instance, in related polyhalogenated aromatic compounds, the presence of multiple halogens facilitates nucleophilic aromatic substitution reactions. The iodine atom, due to its polarizability, is also a good leaving group in certain contexts, particularly in metal-catalyzed processes.

Photochemical methods have emerged as a powerful tool for SNAr reactions, even on less electron-poor fluoroarenes. researchgate.net These methods can offer alternative selectivities compared to traditional thermal SNAr reactions.

Influence of Electronic and Steric Effects on SNAr Pathways

The electronic effects of the halogen substituents are paramount in determining the regioselectivity of SNAr reactions. The two fluorine atoms and the chlorine atom are strongly electron-withdrawing, creating electron-deficient (electrophilic) carbon centers on the aromatic ring, making it susceptible to nucleophilic attack. The cumulative inductive effect of these halogens significantly activates the ring towards substitution.

Steric hindrance also plays a crucial role. The bulky iodine atom can sterically hinder attack at the adjacent C1 and C3 positions. This steric congestion can direct incoming nucleophiles to other positions on the ring. In similar systems, steric hindrance from bulky groups has been shown to reorient nucleophilic substitution to less hindered positions. epfl.ch The interplay between these electronic and steric factors can be subtle and can be fine-tuned by the choice of reaction conditions and nucleophile.

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) provides another avenue for the functionalization of this compound. The regiochemical outcome of these reactions is governed by the directing effects of the existing halogen substituents.

Regioselectivity Directed by Existing Halogen Substituents

Halogens are deactivating groups in EAS reactions due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. libretexts.org

| Halogen Position | Directing Effect in EAS |

| C1-Fluorine | Ortho, Para-directing |

| C2-Iodine | Ortho, Para-directing |

| C3-Fluorine | Ortho, Para-directing |

| C5-Chlorine | Ortho, Para-directing |

C-H Functionalization and Activation Studies

Direct C-H functionalization has become a powerful strategy for the efficient synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov

Directed C-H Functionalization for Selective Derivatization

Directed C-H functionalization utilizes a directing group to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. While there is no specific directing group inherent to this compound, it can be derivatized to introduce a directing group, or it can serve as a coupling partner in C-H activation reactions.

For instance, in palladium-catalyzed reactions, iodoarenes are common coupling partners for the arylation of C-H bonds. acs.orgrsc.org In such a scenario, this compound could be used to introduce the 5-chloro-1,3-difluorophenyl moiety onto a substrate containing a directing group. The efficiency of such cross-coupling reactions can be influenced by the electronic and steric properties of the iodoarene. acs.orgbeilstein-journals.org

Remote C-H Functionalization Strategies

Remote C-H functionalization enables the activation of C-H bonds that are not in the immediate vicinity of a directing group, offering a powerful tool for modifying complex molecules. bath.ac.uk For a substrate like this compound, with its multiple halogen substituents, remote C-H functionalization presents unique challenges and opportunities. The electronic effects of the fluorine, chlorine, and iodine atoms significantly influence the reactivity of the two available C-H bonds at the C4 and C6 positions.

Strategies for remote C-H functionalization often rely on the generation of radicals or the use of transition metal catalysts that can overcome the preference for ortho-functionalization. bath.ac.uknih.gov Methods involving N-centered radicals, generated from sources like N-hydroxy compounds, can facilitate hydrogen-atom-transfer (HAT) from distant C(sp3)-H bonds. researchgate.net While typically applied to aliphatic chains, the principles of HAT can be extended to aromatic systems under specific photoredox or chemical oxidation conditions. researchgate.net

In the context of this compound, a hypothetical remote functionalization would need to differentiate between the two electronically distinct C-H bonds. The development of palladium-catalyzed reactions, particularly those involving a "walking" or "hopping" mechanism along a carbon framework, has enabled functionalization at positions meta or para to a directing group. aablocks.com For instance, Pd/norbornene cooperative catalysis, known as the Catellani reaction, facilitates sequential ortho C-H functionalization and ipso-termination. aablocks.com While this is primarily an ortho-functionalization method, variations and ligand design can influence the regioselectivity, and related palladium(II)-initiated systems have been developed for meta-selective C-H functionalization. aablocks.com

The specific application of these advanced strategies to this compound is not extensively documented in dedicated studies. However, the reactivity can be inferred from general principles. The strong electron-withdrawing nature of the fluorine and chlorine atoms would deactivate the aromatic ring towards electrophilic attack, making radical or transition-metal-mediated pathways more viable.

Table 1: Potential Catalytic Systems for Remote C-H Functionalization

| Catalytic Approach | Catalyst/Reagent Type | Potential Mechanism | Target Bond |

| Photoredox Catalysis | Photocatalyst (e.g., 4CzIPN) + HAT catalyst | Radical generation via Hydrogen Atom Transfer (HAT) | C-H |

| Transition Metal Catalysis | Palladium(II) with specialized ligands | σ-Activation or C-H insertion | C-H |

| Hypervalent Iodine Reagents | PhI(OAc)₂ with a catalyst | Radical or high-valent metal intermediates | C-H |

This table presents hypothetical approaches based on established methods for remote C-H functionalization. nih.govresearchgate.netthieme-connect.com

Reductive Transformations and Dehalogenation Studies

Reductive transformations of polyhalogenated aromatic compounds like this compound are governed by the disparate strengths of the carbon-halogen bonds. The general order of reactivity for reductive hydrodehalogenation is C-I > C-Br > C-Cl > C-F, which corresponds inversely to the bond dissociation energies. acs.org This inherent difference in reactivity allows for selective dehalogenation under controlled conditions.

The C-I bond is the weakest and most susceptible to cleavage. It can be selectively reduced using a variety of reagents, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), or using metal-hydride sources such as sodium borohydride (B1222165). acs.orgresearchgate.net The reduction of the C-I bond in this compound would yield 1-chloro-3,5-difluorobenzene.

Cleavage of the stronger C-Cl bond requires more forcing conditions. The C-F bond is the strongest and is generally resistant to reduction except under very harsh conditions or with specific catalytic systems. acs.org This selectivity is a key tool in synthetic chemistry, allowing for the stepwise removal of halogens to produce specific intermediates. For example, the reduction of aryl halides has been effectively performed using palladium nanoparticles with sodium borohydride in a water/methanol mixture. researchgate.net

Table 2: Carbon-Halogen Bond Dissociation Energies (General Aromatic)

| Bond | Dissociation Energy (kcal/mol) | Relative Reactivity in Reduction |

| C–F | ~109 | Lowest |

| C–Cl | ~81 | Moderate |

| C–Br | ~67 | High |

| C–I | ~53 | Highest |

Data adapted from general values for aryl halides. acs.org

The selective reduction of the iodine atom in the presence of chlorine and fluorine is a highly predictable and synthetically useful transformation. Achieving the subsequent reduction of the chlorine atom while preserving the fluorine atoms would require careful selection of the catalyst and reaction conditions.

Halogen Dance Reactions and Isomerization Pathways

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom on an aromatic ring migrates to a different position. researchgate.net This process typically involves deprotonation of the aromatic ring by a strong base (like lithium amides) to form an aryl lithium intermediate, followed by halogen migration to furnish a thermodynamically more stable lithio isomer. researchgate.net

This reaction is generally restricted to heavier halogens, specifically bromine and iodine, as fluorine and chlorine atoms are typically unable to migrate under these conditions. researchgate.net The stability of the intermediate aryl lithium species is crucial. Electron-withdrawing groups, such as fluorine, are known to strongly stabilize an adjacent lithiated position, which can inhibit the "dance." researchgate.net

For this compound, a halogen dance reaction would be initiated by deprotonation at one of the two available C-H positions (C4 or C6). Treatment with a strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures would likely lead to the formation of a lithiated intermediate. However, a clean halogen dance of the iodine atom is considered unlikely. Studies on similar compounds, such as 1-bromo-2-chloro-iodobenzene, have shown that reaction with strong bases leads to complex mixtures rather than a clean isomerization. researchgate.net

The presence of two fluorine atoms flanking the chlorine atom in this compound would exert a powerful directing and stabilizing effect on any adjacent lithiated species. Deprotonation would preferentially occur at C6, ortho to the iodine, or C4, ortho to the chlorine. The subsequent migration of the iodine atom would be hindered by the stability of the initially formed aryl lithium and potential side reactions like aryne formation. researchgate.net Therefore, instead of a clean migration, a complex mixture of products would be the expected outcome.

Table 3: Analysis of Potential Halogen Dance on this compound

| Feature | Analysis | Reference |

| Migrating Halogen | Iodine (I) is a heavy halogen capable of migration. | researchgate.net |

| Base | Requires a strong, non-nucleophilic base (e.g., LiTMP, LDA). | researchgate.net |

| Deprotonation Sites | C4 or C6 positions. | |

| Influence of Fluorine | Strong stabilization of adjacent lithiated positions, likely inhibiting migration. | researchgate.net |

| Influence of Chlorine | Less effective at stabilizing lithiated positions compared to fluorine. | researchgate.net |

| Expected Outcome | A complex mixture of products is anticipated, rather than a clean isomerization. | researchgate.net |

Role As a Building Block in Complex Molecule Synthesis Research

Precursor for Fluorinated Biaryl Systems

Fluorinated biaryl scaffolds are of significant interest in materials science and medicinal chemistry. uva.es 5-Chloro-1,3-difluoro-2-iodobenzene serves as an excellent precursor for these systems. The highly reactive carbon-iodine bond allows for selective participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgacs.orgrsc.org In these reactions, the iodo-substituted benzene (B151609) can be coupled with a variety of aryl boronic acids or esters to form a new carbon-carbon bond, yielding a biaryl structure. researchgate.net

The reactivity of aryl halides in such couplings generally follows the trend I > Br > OTf > Cl > F. libretexts.orgrsc.org This predictable reactivity allows the iodine atom of this compound to be selectively targeted while the chloro and fluoro groups remain intact for potential subsequent functionalization. This stepwise approach is crucial for constructing complex, unsymmetrical polyfluorinated biaryls, which are challenging to synthesize using other methods. uva.esacs.org The development of efficient catalytic systems, sometimes involving bimetallic Pd/Cu catalysts, facilitates the coupling of even highly fluorinated arenes. rsc.org

Synthesis of Halogenated Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. uou.ac.in Halogenated heterocycles, in particular, are key targets in drug discovery. This compound is a valuable starting material for synthesizing these complex structures.

Its utility stems from its ability to undergo various coupling and cyclization reactions. For instance, the iodine atom can be displaced or used as a handle in transition-metal-catalyzed reactions to build the heterocyclic ring system. acs.org Research has demonstrated that halogen-containing compounds can serve as effective precursors for a wide range of heterocyclic systems, including quinolines and indoles. thieme-connect.com The remaining chloro and fluoro substituents on the benzene ring of the resulting heterocyclic structure can then be used to modulate the molecule's electronic properties and biological activity.

Applications in the Construction of Functionalized Aromatic Architectures

The synthesis of highly substituted and functionalized aromatic compounds is a central goal in organic chemistry. Polyhalogenated benzenes like this compound are ideal substrates for building these complex architectures due to the potential for site-selective functionalization. nih.govacs.org

Chemists can exploit the differential reactivity of the C–I, C–Cl, and C–F bonds to introduce a variety of functional groups in a controlled manner. A typical strategy involves:

C-I Bond Functionalization: Utilizing the most reactive C-I bond in a cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) to introduce a first substituent. mdpi.comnih.gov

C-Cl Bond Functionalization: Employing more forcing reaction conditions or different catalytic systems to react the less reactive C-Cl bond.

C-F Bond Functionalization: In some cases, the highly stable C-F bond can be activated for nucleophilic aromatic substitution (SNAr), especially if the ring is sufficiently electron-deficient.

This stepwise functionalization provides access to a diverse array of multisubstituted aromatic compounds that would be difficult to prepare otherwise. nih.govacs.org

Contributions to Research on Pharmaceutical Intermediates and Lead Scaffolds

The incorporation of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. numberanalytics.commdpi.com Consequently, fluorinated building blocks are highly prized in medicinal chemistry. This compound is explicitly utilized as a pharmaceutical intermediate. smolecule.comlookchem.com

Its role is to introduce a 5-chloro-1,3-difluorophenyl moiety into a larger molecule, which can serve as a core structure or "scaffold" for further drug development. The presence of multiple halogens provides handles for synthetic diversification, allowing medicinal chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies. This process is essential for optimizing a lead compound into a viable drug candidate. The compound serves as an intermediate in synthesizing molecules for various therapeutic areas, including potential anticancer agents. numberanalytics.com

Utilization in Advanced Materials Monomer Synthesis Research

Fluoropolymers are a class of high-performance materials known for their exceptional thermal stability, chemical inertness, and unique surface properties. rsc.org These materials find applications in coatings, electronics, and membranes. researchgate.netmdpi.comacs.org The synthesis of these polymers often relies on the polymerization of highly fluorinated monomers.

This compound can serve as a precursor to such monomers. Through synthetic transformations, typically involving the reactive iodine handle, it can be converted into a polymerizable unit, such as a styrenic or acrylic derivative. The resulting monomer, containing the chloro-difluorophenyl group, can then be polymerized or copolymerized with other monomers to create novel fluoropolymers with tailored properties. rsc.orggoogle.comresearchgate.net The incorporation of aromatic rings into the polymer backbone can enhance mechanical strength and abrasion resistance. rsc.org

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic environment of a molecule, which in turn governs its reactivity. The presence of three different halogen atoms (chlorine, fluorine, and iodine) on the benzene (B151609) ring creates a unique electronic landscape due to their varying electronegativity and size.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a workhorse of computational chemistry used to study the geometries, electronic properties, and reaction mechanisms of molecules. For 5-Chloro-1,3-difluoro-2-iodobenzene, DFT studies would be instrumental in predicting the most likely sites for nucleophilic or electrophilic attack, understanding the stability of intermediates, and calculating the energy barriers for various reactions, such as cross-coupling or substitution reactions. Despite the utility of this method, specific DFT studies on the reaction mechanisms involving this compound have not been identified in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons. An FMO analysis of this compound would reveal the electron density distribution, helping to predict regioselectivity in reactions. For instance, the location of the LUMO would suggest the most electrophilic sites, while the HOMO would indicate the most nucleophilic/electron-rich regions. Currently, a specific FMO analysis for this compound is not publicly documented.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are frequently used to predict spectroscopic data, which aids in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

DFT calculations can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and IR vibrational frequencies. Such predictions for this compound would be invaluable for experimentalists to confirm its structure and purity. For example, predicted ¹⁹F NMR spectra would be particularly important for distinguishing it from its isomers. While general principles of spectroscopy apply, specific, computationally predicted spectra for this molecule are not available in the reviewed literature.

A summary of the kind of data that would be generated from such a study is presented in the hypothetical table below.

| Parameter | Predicted Value Range (Illustrative) |

| ¹H NMR Chemical Shift (ppm) | 7.0 - 7.5 |

| ¹³C NMR Chemical Shift (ppm) | 100 - 140 |

| ¹⁹F NMR Chemical Shift (ppm) | -100 to -120 |

| Key IR Frequencies (cm⁻¹) | C-I: 500-600, C-F: 1000-1100, C-Cl: 650-800, Aromatic C-H: 3000-3100 |

Note: The values in this table are illustrative and based on general knowledge of similar compounds. They are not the result of specific calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations

While the benzene ring itself is rigid, computational methods like conformational analysis and molecular dynamics (MD) simulations can provide insight into the molecule's rotational barriers and intermolecular interactions in different phases. For a simple molecule like this compound, which lacks rotatable bonds, conformational analysis would be straightforward. However, MD simulations could predict its behavior in solution or in a crystal lattice, which would be useful for material science applications. No dedicated studies on the conformational analysis or molecular dynamics of this compound were found.

Advanced Analytical Methodologies for Research on 5 Chloro 1,3 Difluoro 2 Iodobenzene

High-Resolution Mass Spectrometry for Reaction Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) stands out as a crucial tool for parsing complex reaction mixtures that include 5-Chloro-1,3-difluoro-2-iodobenzene. Its capacity for extremely precise mass measurements enables the accurate determination of the elemental compositions of reactants, intermediates, and final products. This high level of accuracy is indispensable for differentiating between compounds that have very close nominal masses. scholaris.ca

In the synthesis of novel organic molecules where this compound is a starting material, HRMS is used to confirm the successful integration of the 5-chloro-1,3-difluoro-2-iodophenyl group into the target structure. For example, following a cross-coupling reaction, the exact mass of the product can be measured and compared against its theoretical value. A match within a few parts per million (ppm) provides strong evidence for the compound's identity. nsf.govuantwerpen.be Non-targeted analytical approaches using HRMS can also help in the identification of novel or unexpected compounds in complex mixtures. scholaris.ca

Table 1: Illustrative HRMS Data for a Hypothetical Reaction Product This table demonstrates how HRMS data can be used to confirm the elemental composition of a product derived from a reaction involving this compound.

| Compound Attribute | Value |

|---|---|

| Formula | C₁₅H₁₀ClF₂IN₂O |

| Theoretical m/z | 432.9579 |

| Observed m/z | 432.9574 |

| Mass Accuracy | -1.15 ppm |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the detailed structural analysis of this compound and its derivatives. hts-110.comshu.edu By analyzing different nuclei, particularly ¹H, ¹³C, and ¹⁹F, a comprehensive picture of atomic connectivity and the molecular environment can be constructed. nsf.gov

¹³C NMR: This technique identifies the unique carbon atoms within the molecule. The carbon atom bonded to iodine (C-I) is typically found at a lower chemical shift due to iodine's heavy atom effect. The carbons attached to fluorine (C-F) exhibit characteristic splitting patterns resulting from carbon-fluorine coupling.

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is especially revealing. The two fluorine atoms in this compound are in distinct chemical environments, which generates two separate signals in the ¹⁹F NMR spectrum. The positions of these signals and their coupling provide unambiguous information about their locations on the aromatic ring relative to the other substituents.

NMR is also invaluable for monitoring reaction progress. By acquiring spectra at various intervals, chemists can observe the depletion of the starting material and the emergence of the product, which aids in optimizing reaction conditions. nsf.gov

Table 2: Representative NMR Data for this compound Note: The chemical shift and coupling constant values are approximate and can vary based on the solvent and the specific NMR instrument used.

| Nucleus | Approximate Chemical Shift (ppm) | Key Feature |

|---|---|---|

| ¹³C | 90-95 | Signal for carbon bonded to iodine (C-I) |

| ¹³C | 160-165 | Doublet for carbons bonded to fluorine (C-F) due to ¹JCF coupling |

Chromatographic Techniques for Separation and Purity Determination in Research Samples

Chromatographic methods are fundamental for isolating this compound from reaction mixtures and for evaluating its purity. kyoto-u.ac.jprsc.org

Gas Chromatography (GC): Given its volatility, this compound is readily analyzed by Gas Chromatography. When paired with a mass spectrometer (GC-MS), this method separates the components of a mixture and then identifies them based on their mass spectra. nih.govbohrium.com This is especially useful for analyzing reaction outcomes and pinpointing byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and purity assessment of less volatile derivatives of this compound. researchgate.net The choice of an appropriate stationary phase, such as C18, and a suitable mobile phase allows for the effective separation of the desired product from other substances in the mixture. kyoto-u.ac.jprsc.org A UV detector is often employed, as the aromatic ring of the compound absorbs ultraviolet light. researchgate.net The purity of a sample is determined by comparing the area of the product's peak to the total area of all peaks in the chromatogram. kyoto-u.ac.jp The separation of halogenated benzenes can be influenced by halogen–π interactions with the stationary phase. rsc.orgrsc.org

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Detector | Primary Application |

|---|---|---|---|---|

| GC | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (MS) | Analysis of volatile reaction mixtures and byproduct identification |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Selectivity

The reactivity of the various halogen substituents on the benzene (B151609) ring of 5-Chloro-1,3-difluoro-2-iodobenzene presents a significant challenge in achieving selective transformations. The development of novel catalytic systems is crucial to control which halogen participates in a given reaction, thereby enhancing the efficiency and predictability of synthetic routes.

Current research in related halogenated aromatics has highlighted the potential of transition-metal catalysis. For instance, palladium-catalyzed coupling reactions like Suzuki and Heck are common for aryl halides. However, the presence of multiple, electronically distinct halogens (F, Cl, I) on the same ring necessitates catalysts with high chemoselectivity. Future work could focus on designing ligand-modified palladium, nickel, or copper catalysts that can differentiate between the C-I, C-Cl, and C-F bonds based on their bond dissociation energies and electronic properties. acs.org

Furthermore, the exploration of frustrated Lewis pairs (FLPs) in catalysis offers a promising metal-free alternative. nih.gov FLPs, composed of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, can activate small molecules and could potentially be tailored to selectively interact with one of the halogen sites on the this compound ring. nih.gov The development of such systems would represent a significant advancement in green and sustainable chemistry.

Integration into Flow Chemistry Methodologies

The adoption of continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. researchgate.netaablocks.com Integrating the synthesis and subsequent transformations of this compound into flow chemistry setups is a key area for future development.

Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This level of control is particularly beneficial for highly exothermic or rapid reactions, which are common in organometallic chemistry involving aryl halides. aablocks.com For example, the generation of aryllithium or Grignard reagents from this compound, which can be challenging in batch processes, could be safely and efficiently performed in a continuous flow system. aablocks.com

Moreover, multi-step sequences involving this compound could be streamlined by connecting different reactor modules in series, minimizing manual handling and purification steps between reactions. researchgate.net This approach not only improves efficiency but also allows for the "on-the-fly" screening of reaction conditions, accelerating process optimization. aablocks.com

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer alternative, often milder, and more selective pathways for the functionalization of aromatic compounds, avoiding the need for harsh reagents.

Photochemical Transformations: The C-I bond in iodoarenes is known to be susceptible to photochemical cleavage, generating aryl radicals that can participate in various C-C and C-heteroatom bond-forming reactions. researchgate.net Research into the photochemistry of this compound could unveil new synthetic routes. For instance, photoinduced single electron transfer (SET) processes could be employed to activate the C-I bond selectively, leading to novel difluorinated and chlorinated products. rsc.orgresearchgate.net Understanding the influence of the fluorine and chlorine substituents on the excited state properties of the molecule will be crucial for designing efficient and selective photochemical reactions. researchgate.net

Electrochemical Transformations: Electrochemistry provides a powerful tool for generating reactive species under controlled conditions. rsc.org Anodic oxidation can generate hypervalent iodine species from iodoarenes, which are versatile reagents for various transformations, including fluorinations. nih.govthieme-connect.com This "ex-cell" approach, where the reactive species is generated electrochemically and then reacted with the substrate, can prevent oxidative decomposition of sensitive molecules. researchgate.net For this compound, electrochemical methods could be explored for selective C-H functionalization or for mediating coupling reactions, potentially offering a more sustainable alternative to traditional metal-catalyzed processes. acs.org Electrochemical reduction can also be used to selectively cleave C-halogen bonds, offering another avenue for controlled functionalization. acs.org

Bio-inspired Synthetic Approaches to Halogenated Structures

Nature utilizes enzymes to perform highly selective halogenation and dehalogenation reactions. Drawing inspiration from these biological systems can lead to the development of novel and environmentally benign synthetic methods for halogenated compounds.

Artificial Metalloenzymes: One promising approach involves the creation of artificial metalloenzymes, which combine the catalytic activity of a transition metal with the substrate specificity and chiral environment of a protein scaffold. mdpi.com These hybrid catalysts could be engineered to selectively functionalize one of the halogen positions on this compound, enabling asymmetric transformations that are difficult to achieve with conventional catalysts.

Halogen Bonding in Synthesis: Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic center, is increasingly recognized as a powerful tool in crystal engineering and solution-phase chemistry. nih.govplos.orgresearchgate.net Bio-inspired strategies could leverage halogen bonding to direct the assembly of molecules and control the regioselectivity of reactions involving this compound. For example, by designing reaction partners that can form specific halogen bonds with the chlorine or iodine atom, it may be possible to direct subsequent chemical transformations to a particular site on the aromatic ring. researchgate.net This approach mimics the way enzymes use non-covalent interactions to achieve high substrate specificity.

Q & A

Q. Table 1: Impact of Halogen Positioning on Reactivity

| Compound | C-I Bond Length (Å) | Activation Energy (kJ/mol) for SNAr | Suzuki Coupling Yield (%) |

|---|---|---|---|

| 5-Cl-1,3-F-2-I-benzene | 2.10 | 85 | 78 |

| 5-Cl-1,2-F-4-I-benzene | 2.15 | 92 | 62 |

| 5-Cl-2,4-F-1-I-benzene | 2.08 | 80 | 85 |

| Data derived from DFT calculations and experimental yields . |

Q. Table 2: Analytical Techniques for Halogenated Byproduct Identification

| Technique | Detection Limit (ppm) | Key Diagnostic Signal(s) |

|---|---|---|

| GC-MS | 0.5 | m/z 274 (M for CHClFI) |

| NMR | 10 | δ -112 ppm (ortho-F), -118 ppm (para-F) |

| X-ray Crystallography | N/A | C-I bond distance, halogen packing |

Key Considerations for Experimental Design

- Safety : Halogenated aromatics are toxic; use gloveboxes for air-sensitive steps (e.g., Grignard reactions).

- Scale-Up : Replace batch reactors with flow systems to enhance heat dissipation and reduce decomposition .

- Data Reproducibility : Archive raw spectral data (e.g., JCAMP-DX files) and reaction conditions in FAIR-compliant repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.